molecular formula C23H24FN3O2 B6101840 [3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone

[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone

Cat. No.: B6101840
M. Wt: 393.5 g/mol
InChI Key: SMHGQXLGMKWWLH-UHFFFAOYSA-N
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Description

[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a pyrazole ring, and a fluorophenyl group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c24-19-9-3-1-7-17(19)12-11-16-6-5-13-27(15-16)23(29)21-14-20(25-26-21)18-8-2-4-10-22(18)28/h1-4,7-10,14,16,28H,5-6,11-13,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHGQXLGMKWWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=NN2)C3=CC=CC=C3O)CCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone typically involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by the introduction of the fluorophenyl group. Common synthetic routes may include:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions under specific conditions.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized using hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Fluorobenzene derivatives in the presence of a suitable base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its fluorophenyl group can be used as a probe in various biochemical assays.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidine and pyrazole rings may form hydrogen bonds or other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: A cationic surfactant with antiseptic properties.

    Palladium(II) Acetate: A catalyst used in organic synthesis.

Uniqueness

[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone is unique due to its combination of a piperidine ring, a pyrazole ring, and a fluorophenyl group. This combination provides a distinct set of chemical and biological properties not found in the similar compounds listed above.

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